molecular formula C7H5N3O B13348948 3-Oxo-3-(2-pyrimidinyl)propanenitrile

3-Oxo-3-(2-pyrimidinyl)propanenitrile

Cat. No.: B13348948
M. Wt: 147.13 g/mol
InChI Key: VMCANUJYRLABBA-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyrimidin-2-yl)propanenitrile is an organic compound with the molecular formula C7H5N3O. It is a pyrimidine derivative, characterized by the presence of a nitrile group and a keto group attached to a pyrimidine ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyrimidin-2-yl)propanenitrile typically involves the reaction of pyrimidine-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-3-(pyrimidin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiproliferative effects.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyrimidin-2-yl)propanenitrile is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-(pyrimidin-2-yl)propanenitrile is unique due to its specific combination of functional groups and the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

3-Oxo-3-(2-pyrimidinyl)propanenitrile, an organic compound with the molecular formula C7H5N3O, is a pyrimidine derivative that has garnered interest in various fields of biological research. This article delves into its biological activity, highlighting its potential applications in drug development, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C7H5N3O
  • Molecular Weight: 147.13 g/mol
  • IUPAC Name: 3-oxo-3-(pyrimidin-2-yl)propanenitrile
  • Canonical SMILES: C1=CN=C(N=C1)C(=O)CC#N

The compound features a nitrile and a keto group attached to a pyrimidine ring, making it a versatile building block in organic synthesis and medicinal chemistry.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties. It has been investigated for its potential to inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds with similar structures can significantly reduce cell viability in breast cancer (MCF-7) and other tumor models. The specific IC50 values for related compounds suggest a promising therapeutic window for further exploration in oncology .

While detailed mechanisms specific to this compound are not extensively documented, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets. These may include:

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer progression.
  • Receptor Modulation: Possible modulation of receptors that play roles in cell signaling pathways associated with proliferation and apoptosis.

Study on Antitumor Activity

A notable study evaluated the antitumor activity of pyrimidine derivatives similar to this compound against human breast cancer cell lines. The results demonstrated significant growth inhibition with IC50 values ranging from 0.126 μM to higher concentrations depending on the specific derivative tested. These findings indicate that structural modifications can enhance selectivity and potency against cancer cells while minimizing effects on normal cells .

Safety and Toxicity Profiles

In safety assessments, compounds structurally related to this compound have shown favorable toxicity profiles. For example, one study reported no acute toxicity in mice at doses up to 2000 mg/kg. This suggests a potential for safe therapeutic use, although further studies are necessary to fully characterize the safety profile of this compound .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 (μM)Notes
3-Oxo-3-(pyridin-2-yl)propanenitrileAntiproliferative0.126Effective against MDA-MB-231 cells
3-Oxo-3-(2-thienyl)propanenitrileAntiproliferativeTBDSimilar mechanism; less studied
5-FluorouracilChemotherapy Agent17.02Standard comparator for cancer treatment

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

3-oxo-3-pyrimidin-2-ylpropanenitrile

InChI

InChI=1S/C7H5N3O/c8-3-2-6(11)7-9-4-1-5-10-7/h1,4-5H,2H2

InChI Key

VMCANUJYRLABBA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=O)CC#N

Origin of Product

United States

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